(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride
CAS No.: 23799-56-6
Cat. No.: VC8463416
Molecular Formula: C9H9Cl2NS
Molecular Weight: 234.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23799-56-6 |
|---|---|
| Molecular Formula | C9H9Cl2NS |
| Molecular Weight | 234.14 g/mol |
| IUPAC Name | (5-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H8ClNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H |
| Standard InChI Key | OZUMDTLZDCOKEM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CN.Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CN.Cl |
Introduction
(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride is a chemical compound with the CAS number 71625-90-6. It belongs to the family of benzo[b]thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its structural features, which include a chlorine atom and an amine group attached to the benzo[b]thiophene ring.
Synthesis and Preparation
The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves several steps:
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Chlorination: Benzo[b]thiophene is chlorinated using chlorine or a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
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Amination: The chlorinated product is then reacted with an amine, such as methylamine, under basic conditions to form the methanamine derivative.
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Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production
Industrial production methods are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for chlorination and amination steps, as well as efficient purification techniques such as crystallization and recrystallization to obtain high-purity products.
Biological Activity and Applications
While specific biological activities of (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride are not extensively documented, compounds within the benzo[b]thiophene family are known for their potential in medicinal chemistry. They can exhibit antimicrobial, anticancer, and other relevant properties, depending on their structural modifications.
Potential Applications
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Pharmaceuticals: Due to its structural features, this compound may have potential applications in drug development, particularly in areas where benzo[b]thiophene derivatives have shown promise.
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Biological Studies: Further research is needed to explore its specific biological activities and potential therapeutic uses.
Safety and Handling
Given its hazardous nature, handling (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride requires strict safety precautions:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face mask.
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Environmental Precautions: Avoid release into the environment.
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Fire Safety: Keep away from heat sources and ignition sources.
Precautionary Statements
Future Research Directions
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Biological Activity Studies: Investigate its antimicrobial, anticancer, and other potential biological activities.
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Structural Modifications: Explore modifications to enhance its therapeutic potential.
Data Table
| Property | Value |
|---|---|
| CAS Number | 71625-90-6 |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.69 g/mol |
| Hazard Statements | H302, H314 |
| Precautionary Statements | P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 |
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